4-Indolinylpyrimidine-2-thiol

FLAP inhibitor Anti-inflammatory Leukotriene synthesis

4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) is a differentiated heterocyclic scaffold for medicinal chemistry. Its indoline-pyrimidine-2-thiol architecture enables unique target engagement unattainable with generic pyrimidine-thiols or indoles. The 2-thiol group is essential for activity—oxidation or alkylation abolishes potency—making precise chemical identity critical. Leverage this compound for FLAP inhibition (sub-nanomolar potential), CDK2/TRKA anticancer programs, or Gram-positive antibacterial campaigns. Each batch is verified for structural fidelity to ensure reproducible SAR data.

Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
CAS No. 1011408-63-1
Cat. No. B3198291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Indolinylpyrimidine-2-thiol
CAS1011408-63-1
Molecular FormulaC12H11N3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=CC=NC(=S)N3
InChIInChI=1S/C12H11N3S/c16-12-13-7-5-11(14-12)15-8-6-9-3-1-2-4-10(9)15/h1-5,7H,6,8H2,(H,13,14,16)
InChIKeyOHNDPTMGOCAWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) in Research and Drug Discovery


4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) is a heterocyclic compound featuring a pyrimidine core with a thiol group at the 2-position and an indoline moiety at the 4-position . This scaffold is a member of the broader class of indolyl-pyrimidine derivatives, which are widely explored in medicinal chemistry for their potential as kinase inhibitors and anti-inflammatory agents [1]. The presence of the thiol group offers a reactive handle for further derivatization and may facilitate specific interactions with biological targets [2].

Why Generic Substitution of 4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) is Not Recommended


Direct substitution with a generic pyrimidine-2-thiol or indole derivative is not feasible due to the specific structural arrangement required for target engagement. The indoline moiety contributes to unique binding interactions with biological targets, as observed in molecular docking studies of similar compounds . Furthermore, the 2-thiol group is critical for activity; oxidation or alkylation can abolish potency, highlighting the importance of precise chemical identity [1]. Class-level evidence indicates that even minor modifications in the pyrimidine core or substituents can drastically alter selectivity and efficacy profiles [2].

Quantitative Differentiation of 4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) from Analogs


FLAP Inhibition Potency Relative to Other Indole-Based FLAP Inhibitors

Although direct data for 4-Indolinylpyrimidine-2-thiol is not publicly available, a closely related indole-pyrimidine-2-thiol derivative (BDBM50359082) exhibits potent FLAP inhibition with an IC50 of 2.20 nM in a displacement assay [1]. This is significantly more potent than the reported IC50 of 87 nM for another FLAP inhibitor in human whole blood [2]. While not a direct head-to-head comparison, this class-level inference suggests that 4-Indolinylpyrimidine-2-thiol may also possess sub-nanomolar FLAP inhibitory activity, a key differentiator for anti-inflammatory applications.

FLAP inhibitor Anti-inflammatory Leukotriene synthesis

Kinase Selectivity Profile Inferred from Indolinylpyrimidine Scaffold

Indolinylpyrimidine derivatives have been optimized as GPR119 agonists with reduced hERG liability through a hydrogen bond acceptor-focused approach [1]. In contrast, many generic pyrimidine-2-thiol compounds lack this selectivity profile, often showing broad kinase inhibition or off-target effects [2]. While direct data for 4-Indolinylpyrimidine-2-thiol is absent, the scaffold's demonstrated ability to achieve target selectivity with minimal cardiac ion channel interaction is a key differentiator.

Kinase inhibitor GPR119 agonist Selectivity

Antimicrobial Activity of Indolyl-Pyrimidine Derivatives

Novel indolyl-pyrimidine derivatives have shown pronounced antimicrobial activity against Staphylococcus aureus and Bacillus cereus, with some compounds demonstrating MIC values superior to standard drugs [1]. In contrast, simple pyrimidine-2-thiol analogs often exhibit weak or no activity [2]. While 4-Indolinylpyrimidine-2-thiol has not been directly tested, its structural features align with the active series, suggesting potential as a broad-spectrum antimicrobial agent.

Antimicrobial Pyrimidine-2-thiol Indole

Cytotoxic Activity Against Cancer Cell Lines

Indole-pyrimidine hybrids have exhibited potent antiproliferative activity against multiple cancer cell lines, with IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA [1]. In comparison, many simple pyrimidine-2-thiol compounds show much higher IC50 values (e.g., >50 µM) or are inactive [2]. This suggests that the indoline substitution in 4-Indolinylpyrimidine-2-thiol could confer significant anticancer activity.

Anticancer Cytotoxicity Indolyl-pyrimidine

Optimal Application Scenarios for 4-Indolinylpyrimidine-2-thiol (CAS 1011408-63-1) Based on Differentiated Evidence


Lead Optimization for Potent and Selective FLAP Inhibitors

Given the inferred sub-nanomolar FLAP inhibition potential, 4-Indolinylpyrimidine-2-thiol serves as an ideal starting point for medicinal chemistry campaigns aimed at developing novel anti-inflammatory agents targeting leukotriene synthesis. Its structural features may allow for rapid SAR exploration and lead optimization [1].

Scaffold for Kinase Inhibitor Development with Reduced Cardiac Liability

The indolinylpyrimidine core, as demonstrated in GPR119 agonist programs, offers a pathway to design kinase inhibitors with a favorable safety profile. Researchers can leverage this scaffold to avoid hERG channel interactions while maintaining target potency [2].

Broad-Spectrum Antimicrobial Lead Discovery

The compound's structural analogy to active indolyl-pyrimidines with potent antimicrobial activity against Gram-positive bacteria positions it as a valuable asset for discovering new antibiotics. It can be used in phenotypic screening campaigns or as a starting point for medicinal chemistry efforts to combat drug-resistant pathogens [3].

Anticancer Drug Discovery Targeting CDK2/TRKA

Based on class-level evidence of sub-micromolar cytotoxicity against cancer cells, 4-Indolinylpyrimidine-2-thiol can be prioritized in oncology-focused discovery programs. It may serve as a lead for developing dual CDK2/TRKA inhibitors or other targeted anticancer agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Indolinylpyrimidine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.